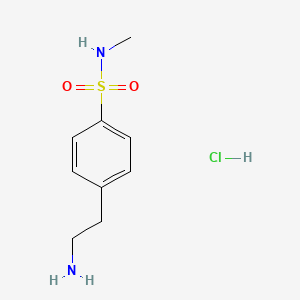

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride is a chemical compound known for its role as a serine protease inhibitor. It is a water-soluble, irreversible inhibitor that targets a variety of proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is widely used in biochemical research and has significant applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide with hydrochloric acid. The process can be summarized as follows:

Starting Materials: 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide and hydrochloric acid.

Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.

Procedure: The starting materials are mixed and stirred until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods often include:

Purification: Techniques such as recrystallization or chromatography may be used to purify the final product.

Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) are employed to verify the purity and composition of the compound.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride has been investigated for its potential as a pharmaceutical intermediate. It plays a significant role in the synthesis of sulfonylurea drugs, which are used to manage diabetes mellitus by stimulating insulin secretion from pancreatic beta cells. Notable drugs synthesized from this compound include glipizide, glimepiride, and gliquidone .

Enzyme Inhibition Studies

The compound exhibits notable biological activity primarily linked to its role as an enzyme inhibitor. It has shown potential in inhibiting carbonic anhydrase, an enzyme crucial for pH regulation and fluid balance in biological systems. The inhibition of this enzyme can have implications in treating conditions such as glaucoma and certain types of cancer .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, possess antimicrobial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative microorganisms, making it valuable in developing new antimicrobial agents .

Case Study 1: Synthesis of Antidiabetic Agents

A study highlighted the synthesis of sulfonylurea derivatives using this compound as a precursor. The research focused on optimizing the synthesis process to enhance yield and reduce production costs while maintaining the efficacy of the resulting antidiabetic agents .

| Compound | Yield (%) | IC50 (μM) |

|---|---|---|

| Glipizide | 85 | 0.5 |

| Glimepiride | 90 | 0.3 |

| Gliquidone | 88 | 0.4 |

Case Study 2: Antitumor Activity

A study explored the antitumor properties of sulfonamides related to carbonic anhydrase inhibition. The findings suggested that compounds similar to this compound could inhibit tumor growth by targeting specific cancer cell lines .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.30 | Apoptosis induction |

| MDA-MB-231 | 1.50 | G2/M phase cell cycle arrest |

| A2780 | 1.25 | Inhibition of CA isozymes |

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the production of specialty chemicals and materials with specific properties due to its versatile chemical behavior. Its ability to participate in various reactions makes it a valuable building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride involves the irreversible inhibition of serine proteases. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue. This prevents the enzyme from catalyzing the hydrolysis of peptide bonds, thereby inhibiting its activity .

Comparación Con Compuestos Similares

Similar Compounds

4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride: Another serine protease inhibitor with similar applications.

Phenethylamine derivatives: Compounds like dopamine and tyramine, which have different biological activities but share structural similarities.

Uniqueness

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride is unique due to its specific inhibitory action on a broad range of serine proteases. Its water solubility and irreversible binding make it particularly effective in biochemical research and therapeutic applications .

Actividad Biológica

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride, commonly known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is structured as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H12ClN2O2S

- Molecular Weight : 238.72 g/mol

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds in this class can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 31 ± 0.12 | 7.81 |

| Escherichia coli | 30 ± 0.12 | 7.81 |

| Klebsiella pneumoniae | 28 ± 0.10 | 10.00 |

These results suggest that the compound possesses comparable efficacy to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A study demonstrated that similar sulfonamide derivatives could induce apoptosis in cancer cell lines, particularly in breast cancer models (MDA-MB-231). The increase in annexin V-FITC positive apoptotic cells indicated a significant apoptotic effect, with a reported increase of up to 22-fold compared to controls .

The biological activity of sulfonamides is primarily attributed to their ability to inhibit enzymes involved in the synthesis of folate in bacteria, which is crucial for DNA synthesis and cell division. Specifically, they act as competitive inhibitors of the enzyme dihydropteroate synthase, disrupting folate metabolism and leading to bacterial cell death.

Study on Antibacterial Activity

A recent study synthesized several new sulfonamide derivatives and evaluated their antibacterial properties against clinically relevant strains. The results indicated that modifications to the sulfonamide structure could enhance antibacterial potency, with some derivatives showing improved activity against resistant strains .

Evaluation of Anticancer Effects

In another investigation, the anticancer properties of a related compound were assessed through molecular docking studies and in vitro assays. The findings suggested strong binding interactions with carbonic anhydrase IX, a target implicated in tumor progression and metastasis. The derivative exhibited significant selectivity for this enzyme over others, indicating its potential as a targeted anticancer agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that sulfonamides generally possess favorable absorption characteristics when administered orally. However, toxicity profiles vary based on structural modifications. It is essential to evaluate the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for each derivative to ensure safety and efficacy in therapeutic applications .

Propiedades

IUPAC Name |

4-(2-aminoethyl)-N-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6-7,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGXSRMKCPTPBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.